4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide
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Overview
Description
4-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a pyrimidine ring, which is further connected to a benzamide moiety. The presence of the difluoromethyl group is particularly noteworthy as it can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The difluoromethyl group can be introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the choice of solvents and reagents would be carefully considered to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 4-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-{[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide exerts its effects is closely related to its ability to interact with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, which is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
When compared to other similar compounds, 4-{[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino}benzamide stands out due to its unique combination of a difluoromethyl group and a pyrimidine ring. Similar compounds include:
Trifluoromethylated Benzamides: These compounds also feature fluorinated groups but differ in the number and position of fluorine atoms.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures but lacking the difluoromethyl group.
The presence of the difluoromethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[[6-(difluoromethyl)-2-methylpyrimidin-4-yl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-7-17-10(12(14)15)6-11(18-7)19-9-4-2-8(3-5-9)13(16)20/h2-6,12H,1H3,(H2,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPKTIUTUOJVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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